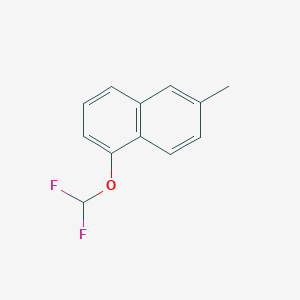![molecular formula C10H6N2OS B11896835 Thiazolo[4,5-h]isoquinolin-2(3H)-one CAS No. 35317-84-1](/img/structure/B11896835.png)
Thiazolo[4,5-h]isoquinolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[4,5-h]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-h]isoquinolin-2(3H)-one typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate to selectively produce the desired thiazolo[4,5-h]isoquinoline derivatives . The reaction conditions often include the use of aromatic aldehydes, which significantly impact the reaction outcome based on their substituents and positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[4,5-h]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Thiazolo[4,5-h]isoquinolin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antifungal, and antioxidant activities.
Biological Studies: It is used to study various biological pathways and molecular targets due to its structural complexity and biological activity.
Chemical Synthesis: It is employed in the synthesis of other complex heterocyclic compounds, contributing to the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of Thiazolo[4,5-h]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Thiazolo[4,5-h]isoquinolin-2(3H)-one include:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrano[2,3-d]thiazole: Exhibits a wide range of medicinal properties, including anticancer and anti-inflammatory activities.
Thiazolo[4,5-b]pyridine: Used in the development of drugs targeting various biological pathways.
Uniqueness
This compound is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound in scientific research and drug development.
Propiedades
Número CAS |
35317-84-1 |
|---|---|
Fórmula molecular |
C10H6N2OS |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
3H-[1,3]thiazolo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-3-4-11-5-7(6)9(8)14-10/h1-5H,(H,12,13) |
Clave InChI |
QCVWNDFOICKOKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CN=C3)SC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



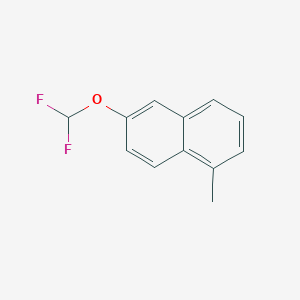
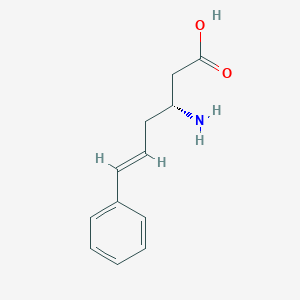

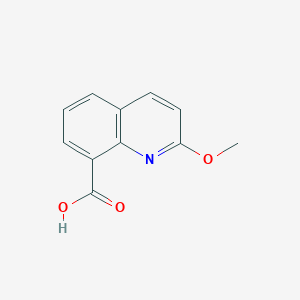
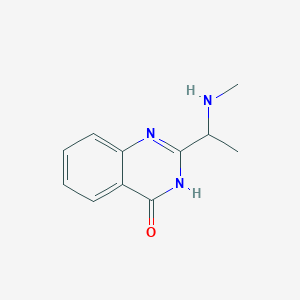
![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
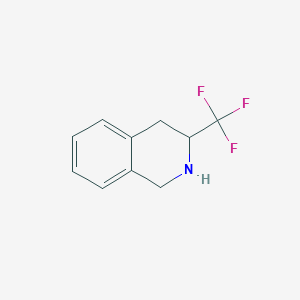
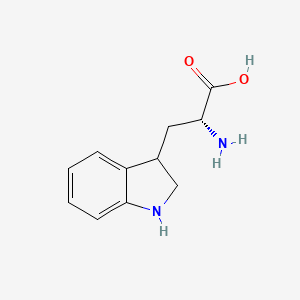
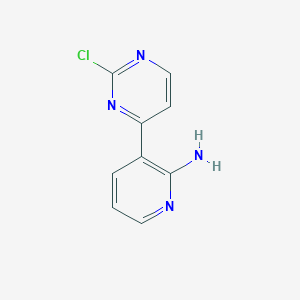
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
